3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one
Description
3-[2-(Morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a 2-sulfanyl group at position 2 and a morpholine-substituted ethyl chain at position 3 of the quinazolin-4(3H)-one core. Quinazolinones are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties .
Properties
IUPAC Name |
3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-13-11-3-1-2-4-12(11)15-14(20)17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSXOBRUYFHTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one typically involves the reaction of 2-mercaptoquinazolin-4(3H)-one with 2-(morpholin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Key Observations :
- The morpholine-ethyl substituent in the target compound may reduce binding affinity in certain contexts compared to alkyl chains (e.g., n-pentyl in compound 3 ).
Physicochemical Properties
- Morpholine-containing derivatives : Higher polarity improves aqueous solubility but may limit blood-brain barrier penetration .
- Aryl-sulfanyl derivatives : Increased lipophilicity enhances membrane permeability but may reduce metabolic stability .
Anticancer Activity
- Target compound: Likely inhibits kinases (e.g., VEGFR, EGFR) based on structural similarity to 2-sulfanylquinazolinones in , which showed IC50 values of 1.2–8.7 µM against HepG2 and MCF-7 cells .
- Comparison with 2-ethylquinazolin-4(3H)-one derivatives : Ethyl substituents (e.g., compound 3 in ) exhibit moderate activity, while morpholine-ethyl derivatives may require optimization for potency .
Antimicrobial Activity
- Morpholine-substituted thiopyrimidinones (e.g., 6c–f in ): Moderate activity against Gram-positive bacteria (MIC: 25–50 µg/mL) but less effective than piperidine or pyrrolidine analogues .
- Triazolylthiomethyl derivatives : Superior antifungal activity (e.g., 5b in : MIC = 6.25 µg/mL against C. albicans) .
Biological Activity
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one (CAS No. 74575-26-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is known for its diverse therapeutic applications, including anticancer and antimicrobial properties.
The compound's chemical structure can be represented with the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O2S |
| Molecular Weight | 291.37 g/mol |
| IUPAC Name | 3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
| CAS Number | 74575-26-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors involved in cellular processes critical for the survival and proliferation of cancer cells. The exact pathways remain under investigation, but preliminary studies suggest that it may interfere with signaling pathways associated with tumor growth and metastasis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study by evaluated its efficacy against various cancer cell lines, demonstrating notable cytotoxic effects. The compound was found to induce apoptosis in cancer cells, which is a crucial mechanism for cancer treatment.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. It was tested against several bacterial strains, showing effective inhibition of growth, suggesting potential applications in treating bacterial infections.
Case Studies
- Anticancer Efficacy : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an alternative antibacterial agent.
Comparative Analysis
Comparative studies with similar compounds highlight the unique biological profile of this compound:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide | Very High | Low |
| 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
